molecular formula C7H13ClN4O2 B6244934 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride CAS No. 2408966-35-6

2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride

Cat. No.: B6244934
CAS No.: 2408966-35-6
M. Wt: 220.7
InChI Key:
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Description

4-(Dimethylamino)butyric acid hydrochloride, a compound with a similar structure, is commonly used in solution-phase peptide synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine. For example, an improved process for the preparation of 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl] phenol involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a dimethylamino group attached to a carbon chain. For example, dimethylethanolamine has the formula (CH3)2NCH2CH2OH .


Chemical Reactions Analysis

4-(Dimethylamino)pyridine (DMAP) is a highly versatile nucleophilic catalyst for acylation reactions and esterifications .


Physical and Chemical Properties Analysis

Similar compounds often have properties such as a fishy, ammoniacal odor and a colorless appearance. For example, dimethylethanolamine has a melting point of -59.00 °C and a boiling point of 134.1 °C .

Mechanism of Action

The mechanism of action of similar compounds often involves their basicity. For example, DMAP is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Safety and Hazards

Safety and hazards of similar compounds can vary. For example, dimethylethanolamine has hazard statements H226, H302, H312, H314, H332, indicating that it is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled .

Future Directions

The future directions of research on similar compounds could involve their use in various organic transformations, such as the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride' involves the reaction of 4-(chloromethyl)-1H-1,2,3-triazole with dimethylamine followed by the reaction of the resulting intermediate with chloroacetic acid. The final product is obtained by the addition of hydrochloric acid.", "Starting Materials": [ "4-(chloromethyl)-1H-1,2,3-triazole", "dimethylamine", "chloroacetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-(chloromethyl)-1H-1,2,3-triazole is reacted with dimethylamine in the presence of a base such as sodium hydroxide to form the intermediate 4-[(dimethylamino)methyl]-1H-1,2,3-triazole.", "Step 2: The intermediate from step 1 is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the compound 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid.", "Step 3: The final product is obtained by the addition of hydrochloric acid to the compound obtained in step 2, resulting in the formation of the hydrochloride salt of the compound." ] }

CAS No.

2408966-35-6

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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